molecular formula C7H10O2 B8700695 2H-Pyran-2-one, 4-ethenyltetrahydro- CAS No. 89030-33-1

2H-Pyran-2-one, 4-ethenyltetrahydro-

Cat. No. B8700695
CAS RN: 89030-33-1
M. Wt: 126.15 g/mol
InChI Key: DPTJFTFDPACGGJ-UHFFFAOYSA-N
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Patent
US05153214

Procedure details

5,6-Dihydro-2H-pyran-2-one is treated with vinyllithium in the presence of a cuprous salt to obtain 4-ethenyl-tetrahydro-2H-pyran-2-one which is reacted with 3-bromopyridine under conditions of a Heck condensation [J. Org. Chem. 43, 2952 (1978), e.g. in the presence of Pd(OAc)2 and tri-o-tolylphosphine] to obtain 4-[2-(3-pyridyl)-ethenyl]tetrahydro-2H-pyran-2-one. The lactone is reduced to the corresponding lactol, e.g. with diisobutyl aluminium hydride, which is condensed under Wittig conditions with e.g. methyl(triphenylphosphoranylidene)-acetate to obtain methyl 7-hydroxy-5-[2-(3-pyridyl)-ethenyl]-hept-2-enoate. The two double bonds are then saturated using e.g. hydrogen in the presence of palladium on charcoal catalyst to obtain methyl 7-hydroxy-5-[2-(3-pyridyl)-ethyl]-heptanoate. The alcohol is converted to a reactive intermediate, e.g. the mesylate derivative, treated with e.g. sodium cyanide to obtain the nitrile which is then reduced to the methyl ester of the amine of formula XII wherein Het represents 3-pyridyl, A and M represent 1,3-propylene and B represents 1,2-ethylene.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
cuprous
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:6][CH2:5][CH:4]=[CH:3][C:2]1=[O:7].[CH:8]([Li])=[CH2:9]>>[CH:8]([CH:4]1[CH2:5][CH2:6][O:1][C:2](=[O:7])[CH2:3]1)=[CH2:9]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1C(C=CCC1)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=C)[Li]
Name
cuprous
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(=C)C1CC(OCC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.